![molecular formula C17H23ClN2O4 B1453012 Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate CAS No. 906559-46-4](/img/structure/B1453012.png)
Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate
Overview
Description
“Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate” is a synthetic organic compound with the molecular weight of 354.83 . The IUPAC name for this compound is tert-butyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate” is 1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 . This code provides a textual representation of the molecule’s structure.Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecular architectures. Its piperazine moiety is a crucial building block for synthesizing a wide array of heterocyclic compounds, which are fundamental in developing pharmaceuticals and agrochemicals . The presence of the Boc-protected amine allows for selective reactions under mild conditions, making it a valuable reagent in multi-step synthetic routes.
Medicinal Chemistry
“Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate” is instrumental in medicinal chemistry for the development of drug candidates. It can be utilized to create piperazine derivatives that exhibit potential pharmacological activities, such as antimalarial, anticancer, and antibacterial properties . The chlorobenzoate group, in particular, can be modified to enhance the compound’s interaction with biological targets, improving efficacy and selectivity.
Pharmacology
In pharmacology, this compound’s derivatives are explored for their therapeutic effects. The piperazine ring is known to be a part of many drugs that target the central nervous system, offering potential applications in treating neurological disorders . Additionally, its structural features can be optimized to increase blood-brain barrier permeability, which is a significant challenge in CNS drug development.
Biochemistry
Biochemically, “Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate” can be used to study protein-ligand interactions. The Boc group can be removed under acidic conditions to expose the free amine, which can then be conjugated to biomolecules or used in assays to investigate enzymatic activities .
Chemical Research
In chemical research, this compound is a subject of interest for its reactivity and potential to form novel compounds. Researchers may investigate its behavior under different chemical conditions to discover new reactions or improve existing synthetic methods .
Drug Discovery
The compound’s role in drug discovery is significant due to its modifiable structure. It can be used to synthesize a variety of lead compounds for high-throughput screening, aiding in the identification of new drug candidates with desirable biological activities .
Neutron Capture Therapy
Boron-containing compounds like this one are explored for their use in neutron capture therapy, a targeted cancer treatment method. The boron atoms can capture neutrons and undergo nuclear reactions that destroy cancer cells, providing a research avenue for developing novel cancer therapies .
Material Science
Lastly, in material science, the compound’s boronic ester functionality can be employed to create polymers with specific properties. These polymers can be used in various applications, including sensors, drug delivery systems, and smart materials that respond to environmental stimuli .
properties
IUPAC Name |
tert-butyl 4-(2-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMMYYTJXVHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693928 | |
Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate | |
CAS RN |
906559-46-4 | |
Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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